molecular formula C7H9ClN2O B1334033 1-(Aminoformylmethyl)pyridinium chloride CAS No. 41220-29-5

1-(Aminoformylmethyl)pyridinium chloride

Cat. No. B1334033
CAS RN: 41220-29-5
M. Wt: 172.61 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-N
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Patent
US05366982

Procedure details

To a solution of benzylideneacetophenone (41.6 g) and N-carbamoylmethylpyridinium chloride (34.4 g) (prepared according to the method of O. ALBRECHT et al., Helv. Chim. Acta 24, 241E (1941)) in methanol (600 cc), is added, at room temperature, a 1N aqueous solution of sodium hydroxide (200 cc). The initially yellow solution takes on an orange colour and a yellow solid precipitates. The mixture is stirred at room temperature for 15 minutes and acetic acid (400 cc) is then added. The green solution obtained is stirred for 1 hour at room temperature. The solvent is then distilled in 4 hours under atmospheric pressure. The solid residue obtained is taken up in distilled water (500 cc). After stirring for 1 hour at more temperature, the solid is separated by filtration, washed with distilled water (3×100 cc) and dried under reduced pressure at 60° C. (whitish solid; m.p.=209°-212° C.)
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
[Compound]
Name
241E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[C:18]([CH2:21][N+]1C=CC=CC=1)(=[O:20])[NH2:19].[OH-].[Na+]>CO.O>[C:11]1([C:9]2[CH:8]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[NH:19][C:18](=[O:20])[CH:21]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Name
Quantity
34.4 g
Type
reactant
Smiles
[Cl-].C(N)(=O)C[N+]1=CC=CC=C1
Step Two
Name
241E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow solid precipitates
ADDITION
Type
ADDITION
Details
acetic acid (400 cc) is then added
CUSTOM
Type
CUSTOM
Details
The green solution obtained
STIRRING
Type
STIRRING
Details
is stirred for 1 hour at room temperature
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled in 4 hours under atmospheric pressure
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at more temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid is separated by filtration
WASH
Type
WASH
Details
washed with distilled water (3×100 cc)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C. (whitish solid; m.p.=209°-212° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(NC(=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.